molecular formula C16H16N5NaO7S2 B10754401 sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B10754401
M. Wt: 477.5 g/mol
InChI Key: AZZMGZXNTDTSME-UHFFFAOYSA-M
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Description

Cefotaxime sodium is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic. Cefotaxime sodium is commonly used to treat infections such as joint infections, pelvic inflammatory disease, meningitis, pneumonia, urinary tract infections, sepsis, gonorrhea, and cellulitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefotaxime sodium involves several steps. Initially, the active group of 7-aminocephalosporanic acid is protected using a silanization reagent. This is followed by a condensation reaction with an AE-active ester to generate cefotaxime acid containing a protecting group. The protecting group is then removed using a deprotection agent, and the resulting cefotaxime acid is acidified and crystallized through a water phase. Finally, the cefotaxime acid undergoes salification and solvent crystallization to obtain pure cefotaxime sodium .

Industrial Production Methods: In industrial settings, cefotaxime sodium is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the quality and stability of cefotaxime sodium during production .

Chemical Reactions Analysis

Types of Reactions: Cefotaxime sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of cefotaxime sodium into its constituent components.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize cefotaxime sodium, altering its chemical structure.

    Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of functional groups within the cefotaxime sodium molecule.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of cefotaxime sodium can produce desacetylcefotaxime, which retains antibacterial activity .

Scientific Research Applications

Cefotaxime sodium has a wide range of scientific research applications:

Mechanism of Action

The bactericidal activity of cefotaxime sodium results from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding interferes with the final stages of cell wall synthesis, leading to cell lysis and death of the bacteria. Cefotaxime sodium shows high affinity for PBPs such as PBP Ib and PBP III .

Comparison with Similar Compounds

  • Ceftriaxone
  • Ceftizoxime
  • Cefoperazone
  • Cefotetan

Cefotaxime sodium remains a valuable antibiotic in the treatment of various bacterial infections, particularly those that are severe and life-threatening.

Properties

IUPAC Name

sodium;3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZMGZXNTDTSME-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N5NaO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64485-93-4
Record name Sodium [6R-[6α,7β(Z)]]-3-(acetoxymethyl)-7-[(2-aminothiazol-4-yl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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